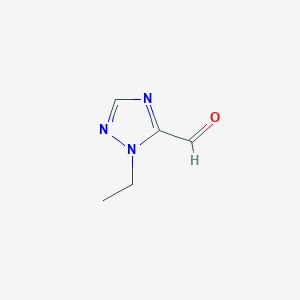
N-ethyl-3-ethynylaniline
Übersicht
Beschreibung
“N-ethyl-3-ethynylaniline” is a chemical compound with the CAS Number: 1021135-66-9 . It has a molecular weight of 145.2 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for “N-ethyl-3-ethynylaniline” is N-ethyl-N-(3-ethynylphenyl)amine . The InChI code for this compound is 1S/C10H11N/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8,11H,4H2,2H3 .Physical And Chemical Properties Analysis
“N-ethyl-3-ethynylaniline” is a liquid at room temperature . It has a molecular weight of 145.2 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Quinoline Derivatives
N-ethyl-3-ethynylaniline has been utilized in the copper-catalyzed [5 + 1] annulation with N,O-acetals, leading to the synthesis of quinoline derivatives. This process uses a combination of CuBr(2) and trifluoroacetic acid (TFA), demonstrating a novel method for the preparation of ester-substituted quinolines (Sakai, Tamura, Shimamura, Ikeda, & Konakahara, 2012).
2. Formation of Polysubstituted Indoles and Quinolines
Research has shown that 2-ethynylaniline derivatives can be used in a divergent approach to synthesize polysubstituted indoles and quinolines. The type of terminal substituent group on the ethynylaniline dictates whether an intramolecular cyclization or an intermolecular dimerization occurs, resulting in different heterocyclic compounds (Sakai, Annaka, Fujita, Sato, & Konakahara, 2008).
3. Electrochemical Synthesis of Diazine Compounds
The electrochemical oxidation of 4-ethynylaniline has been studied for the green synthesis of diazine compounds. This research provides insights into the electrochemical behavior of ethynylanilines and their potential applications in the synthesis of nitrogen-containing compounds (Mehrdadian, Khazalpour, Amani, & Jamshidi, 2021).
4. Polymerization on Graphene Modified Electrodes
Studies have explored the electropolymerization of ethynylanilines, particularly focusing on the polymerization of 2- and 3-ethynylaniline and their copolymers with aniline. This research highlights the potential of ethynylanilines in developing polymers with specific electrical and chemical properties, especially when used with graphene-modified electrodes (Salavagione, 2016).
5. CO2 Fixation in Heterocyclic Chemistry
A study demonstrated a novel method for the synthesis of 3-carboxylated indoles involving a tandem-type cyclization of 2-ethynylanilines and subsequent CO2 fixation. This method provides a promising strategy for CO2 fixation in heterocyclic chemistry, highlighting the potential environmental applications of ethynylaniline derivatives (Inamoto, Asano, Nakamura, Yonemoto, & Kondo, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-6-5-7-10(8-9)11-4-2/h1,5-8,11H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBXBZQXNYPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-ethynylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)

![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)


![2-[Methyl(piperidin-4-yl)amino]ethanol](/img/structure/B1416219.png)



![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)



